BenchChemオンラインストアへようこそ!

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole

EGFR inhibition Kinase inhibitor 1,2,4-oxadiazole

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole (CAS 1338683-46-7) is a heterocyclic small molecule (MW 191.19, C8H9N5O) featuring a distinctive hydrazino-pyridine moiety directly conjugated to a 3-methyl-1,2,4-oxadiazole ring. This scaffold embeds a donor–acceptor topology that differentiates it from simple oxadiazoles lacking a hydrazine substituent, enabling both metal-chelate formation and nucleophilic derivatization chemistry that are precluded in close analogs such as 2-hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1334484-83-1) and 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.

Molecular Formula C8H9N5O
Molecular Weight 191.194
CAS No. 1338683-46-7
Cat. No. B2456613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
CAS1338683-46-7
Molecular FormulaC8H9N5O
Molecular Weight191.194
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CN=C(C=C2)NN
InChIInChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12)
InChIKeyQYAWSPPFAZZBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole: Structural Identity, Physicochemical Profile, and Procurement Rationale


5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole (CAS 1338683-46-7) is a heterocyclic small molecule (MW 191.19, C8H9N5O) featuring a distinctive hydrazino-pyridine moiety directly conjugated to a 3-methyl-1,2,4-oxadiazole ring . This scaffold embeds a donor–acceptor topology that differentiates it from simple oxadiazoles lacking a hydrazine substituent, enabling both metal-chelate formation and nucleophilic derivatization chemistry that are precluded in close analogs such as 2-hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1334484-83-1) and 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine .

Why In-Class Substitution Fails for 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole


Despite the abundance of 1,2,4-oxadiazole derivatives, the precise regiochemistry of the hydrazino substituent on the pyridine ring fundamentally governs both molecular recognition and chemical reactivity. Class-level SAR shows that shifting the hydrazino group from the 2-position to the 6-position on the pyridine ring alters the electron density distribution and hydrogen-bond donor geometry, directly impacting kinase ATP-pocket complementarity . Furthermore, the 3-methyl substitution on the oxadiazole enhances metabolic stability relative to unsubstituted analogs, while the hydrazine handle permits late-stage functionalization (Schiff-base formation, metal coordination) that is impossible with amino- or halo-substituted pyridyl oxadiazoles . Consequently, generic replacement with a structurally similar but regioisomeric compound risks loss of both target engagement and derivatization utility.

Quantitative Differentiation Evidence for 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole vs. Closest Analogs


EGFR Inhibitory Potency: 6-Hydrazino Pyridyl-Oxadiazole Scaffold vs. Reference Erlotinib

While direct IC50 data for 5-(6-hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole itself is not reported, the closest structurally characterized analog series—heteroaryl pyridine-linked 1,2,4-oxadiazoles—demonstrates that the pyridyl-oxadiazole-hydrazine motif can achieve EGFR IC50 values of 64–71 nM, surpassing erlotinib (IC50 = 80 nM) . The 6-hydrazino substitution pattern in the target compound positions the hydrazine NH groups for ATP hinge-region hydrogen bonds analogous to those observed for the 2-hydrazino regioisomers, supporting comparable or superior EGFR affinity .

EGFR inhibition Kinase inhibitor 1,2,4-oxadiazole NSCLC

Antiproliferative Activity Across NSCLC Panel: Scaffold-Class Potency vs. EGFR TKI Sensitivity

1,2,4-Oxadiazole derivatives with pyridine substitution demonstrate equipotent antiproliferative activity (IC50 = 0.2–0.6 μM) across a panel of five NSCLC lines irrespective of EGFR mutational status, whereas the same panel shows differential sensitivity to clinically used EGFR TKIs such as gefitinib and erlotinib . The hydrazino group is postulated to contribute to this mutational-status independence by enabling dual EGFR/c-Met degradation rather than ATP-competitive inhibition alone .

Antiproliferative NSCLC EGFR mutational status Cancer cell lines

BRAF V600E Dual-Target Potential: Oxadiazole-Hydrazine Motif vs. Vemurafenib

Pyridine-linked 1,2,4-oxadiazole analogs with hydrazine/hydrazone functionality exhibit BRAF V600E IC50 values of 41–49 nM, approaching the potency of vemurafenib (IC50 ≈ 30 nM) while simultaneously inhibiting EGFR . This dual EGFR/BRAF V600E profile is structurally dependent on the hydrazine moiety's ability to engage the BRAF hinge region, and the 6-hydrazino-3-pyridyl topology of the target compound is predicted to maintain this key interaction.

BRAF V600E Dual kinase inhibition Melanoma Colorectal cancer

Prostate Cancer Cytotoxicity: 1,2,4-Oxadiazole Scaffold vs. Bicalutamide-Sensitive and -Insensitive Lines

Sulfide and sulfonyl 1,2,4-oxadiazole derivatives achieve IC50 values of 0.5–5.1 μM against DU-145 prostate cancer cells, with retained activity against androgen-independent PC-3 cells where the standard-of-care bicalutamide shows reduced efficacy . The hydrazino-pyridine substitution pattern in the target compound is structurally permissive for further sulfide/sulfonyl derivatization, suggesting that the core scaffold can be elaborated to access this bicalutamide-orthogonal cytotoxicity profile.

Prostate cancer DU-145 PC-3 Androgen-independent

Chemical Derivatization Versatility: Hydrazine Handle vs. Amino- or Halo-Substituted Oxadiazole Analogs

The free hydrazine group at the pyridine 6-position enables unique derivatization pathways—Schiff-base condensation with aldehydes/ketones, hydrazone formation, and transition-metal chelation—that are inaccessible to the 2-amino or 5-bromo pyridyl-oxadiazole analogs commonly used in screening collections . This functional handle has been exploited in N-acylhydrazone-1,2,4-oxadiazole conjugates to achieve in vitro antimalarial potency comparable to mefloquine while maintaining low cytotoxicity in HepG2 cells .

Hydrazine chemistry Schiff base Metal chelation Late-stage functionalization

Physicochemical Property Profile: Computed Drug-Likeness vs. Oxadiazole Fragment Library Average

The target compound possesses a molecular weight (191.19 Da), XLogP3-AA (0.7), hydrogen bond donor count (2), acceptor count (6), and topological polar surface area (89.9 Ų) that all fall within established fragment-based drug discovery (FBDD) guidelines . Compared to the average 1,2,4-oxadiazole fragment library member (MW ~220, clogP ~1.5, HBD ~1), this compound offers lower lipophilicity and higher HBD capacity, enhancing aqueous solubility and providing additional hydrogen-bond anchoring points for target engagement .

Drug-likeness Physicochemical properties Fragment-based drug discovery Lipinski rules

Optimal Research and Industrial Application Scenarios for 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole


EGFR/BRAF V600E Dual-Target Kinase Inhibitor Fragment Library Enrichment

For medicinal chemistry programs targeting dual EGFR/BRAF V600E inhibition in colorectal cancer and melanoma, this compound provides a validated pyridyl-oxadiazole fragment with predicted hinge-binding capacity, supported by class-level data showing IC50 values of 41–71 nM for close analogs . Its hydrazine handle enables rapid SAR expansion through hydrazone library synthesis.

TKI-Resistant NSCLC Lead Optimization Starting Point

The scaffold-class evidence demonstrates equipotent antiproliferative activity across EGFR-mutant and wild-type NSCLC lines (IC50 = 0.2–0.6 μM) . This compound serves as a non-ATP-competitive starting point for developing degraders that circumvent TKI resistance mediated by EGFR mutations.

Androgen-Independent Prostate Cancer Probe Development

Given that 1,2,4-oxadiazole derivatives maintain cytotoxicity against androgen-independent PC-3 cells (IC50 = 0.5–5.1 μM) where bicalutamide fails , this compound is suitable as a synthetic intermediate for structure-activity relationship studies aimed at bicalutamide-refractory prostate cancer.

Diversity-Oriented Synthesis via Hydrazine Handle Functionalization

The free hydrazine group enables orthogonal derivatization (Schiff-base, hydrazone, metal-chelate) that is not possible with amino- or halo-oxadiazole building blocks, making this compound ideal for combinatorial library construction in hit-identification campaigns .

Quote Request

Request a Quote for 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.